rac-13-Hydroxydocosapentaenoic Acid

Vue d'ensemble

Description

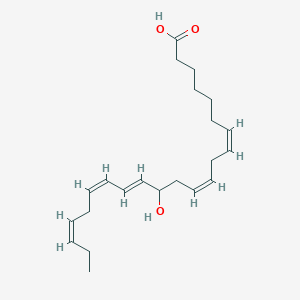

(7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-7,10,14,16,19-pentaenoic acid is a polyunsaturated fatty acid with a hydroxyl group at the 13th carbon position. This compound is notable for its multiple double bonds and its potential biological activities. It is a derivative of docosahexaenoic acid (DHA), which is an omega-3 fatty acid commonly found in fish oils and known for its health benefits.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-7,10,14,16,19-pentaenoic acid typically involves the selective hydroxylation of docosahexaenoic acid. This can be achieved through various chemical and enzymatic methods. One common approach is the use of lipoxygenase enzymes, which catalyze the addition of a hydroxyl group to specific positions on the fatty acid chain under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve biotechnological processes using genetically engineered microorganisms that express the necessary enzymes for hydroxylation. These processes are optimized for high yield and purity, often involving fermentation followed by extraction and purification steps.

Analyse Des Réactions Chimiques

Key Reaction Steps:

| Step | Enzyme | Substrate | Product | Stereochemistry | Reference |

|---|---|---|---|---|---|

| 1 | COX-2 | n-3 DPA | 13-HpDPA | R (>90%) | |

| 2 | Peroxidase | 13-HpDPA | 13-HDPA | Retains R | |

| 3 | 12/15-LOX | n-3 DPA | 14-HpDPA | S |

Transformation into Resolvins and Protectins

13-HDPA acts as a precursor for 13-series resolvins (RvTs), which exhibit potent anti-inflammatory activity:

-

RvT1–RvT4 biosynthesis : Human neutrophils convert 13-HDPA into RvTs via sequential hydroxylation and epoxidation. For example:

This reaction involves stereospecific insertion of oxygen at ω6 and cis-epoxide hydrolysis .

Reaction Products and Enzymes:

Stereochemical Considerations

-

Neutrophil assays show that 13(R)-HDPA is preferentially converted to RvTs, while the S-isomer exhibits reduced activity .

-

Epoxide intermediates : Racemic 13-HDPA forms diastereomeric epoxides during LOX-mediated reactions, which are resolved via chiral chromatography .

β-Oxidation and Metabolic Fate

In humans, 13-HDPA undergoes β-oxidation, particularly under high n-3 DPA supplementation:

-

Plasma half-life : Reduced from 4.5 days (baseline) to 3.0 days with elevated EPA/DHA intake .

-

β-Oxidation rate : Increases by 145% during supplementation, indicating enhanced catabolism .

Comparative Reactivity with Other n-3 Fatty Acids

| Parameter | 13-HDPA | DHA-Derived Resolvins | EPA-Derived Resolvins |

|---|---|---|---|

| Precursor | n-3 DPA | DHA | EPA |

| Key Enzymes | COX-2 | 15-LOX | 5-LOX |

| Bioactive Products | RvTs | RvD1, RvD2 | RvE1, RvE2 |

| Anti-inflammatory Potency | +++ | ++++ | ++ |

Mechanistic Insights from Isotope Studies

Applications De Recherche Scientifique

Anti-inflammatory Effects

Rac-13-HDPA exhibits potent anti-inflammatory properties, making it a candidate for treating various inflammatory conditions. Studies have shown that it can significantly reduce systemic inflammation markers and leukocyte recruitment during acute inflammatory responses .

Role in Inflammation Resolution

Research indicates that rac-13-HDPA is converted into bioactive metabolites that function similarly to resolvins and protectins, which are known for their roles in resolving inflammation. These metabolites have been shown to:

Potential in Chronic Diseases

Given its anti-inflammatory properties, rac-13-HDPA is being explored for its potential applications in chronic diseases characterized by persistent inflammation, such as:

Case Studies

Mécanisme D'action

The biological effects of (7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-7,10,14,16,19-pentaenoic acid are mediated through its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in the metabolism of fatty acids and influence the production of signaling molecules such as eicosanoids. These interactions can lead to anti-inflammatory and antioxidant effects, contributing to its potential therapeutic benefits.

Comparaison Avec Des Composés Similaires

Similar Compounds

Docosahexaenoic Acid (DHA): The parent compound, known for its health benefits.

Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with similar biological activities.

13-Hydroxyoctadecadienoic Acid (13-HODE): A hydroxylated derivative of linoleic acid.

Uniqueness

(7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-7,10,14,16,19-pentaenoic acid is unique due to its specific hydroxylation pattern and the presence of multiple double bonds

Activité Biologique

Rac-13-Hydroxydocosapentaenoic Acid (rac-13-HDPA) is a bioactive lipid derived from docosapentaenoic acid (DPA), an omega-3 fatty acid. This compound is part of a larger family of specialized pro-resolving mediators (SPMs) that play crucial roles in inflammation resolution and tissue repair. This article explores the biological activity of rac-13-HDPA, focusing on its anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

Rac-13-HDPA is characterized by the following structural features:

- Chemical Formula : C22H34O3

- Molecular Weight : 350.50 g/mol

- Functional Groups : Hydroxy group at the 13th carbon position contributes to its biological activity.

Rac-13-HDPA exerts its effects primarily through the following mechanisms:

- Anti-inflammatory Effects :

-

Promotion of Resolution :

- Rac-13-HDPA facilitates the transition from pro-inflammatory to anti-inflammatory macrophage phenotypes (M1 to M2 polarization), enhancing phagocytosis and tissue repair processes .

- It has been shown to upregulate the expression of resolvins and protectins, which are critical for resolving inflammation .

- Modulation of Lipid Mediators :

In Vivo Studies

-

Murine Models :

- In studies involving dextran sodium sulfate (DSS)-induced colitis in mice, treatment with rac-13-HDPA resulted in significant alleviation of symptoms, including reduced weight loss and colon damage .

- The compound was found to decrease neutrophil infiltration in inflamed tissues, demonstrating its potential as a therapeutic agent in inflammatory bowel diseases.

- Ischemia-Reperfusion Injury :

Case Studies

A randomized controlled trial evaluated the effects of omega-3 fatty acid supplementation, including rac-13-HDPA, on patients with chronic inflammatory conditions. Results showed:

- Improved clinical outcomes in terms of reduced disease activity scores.

- Decreased reliance on corticosteroids for managing inflammation .

Comparative Analysis with Other Lipid Mediators

| Mediator | Source | Main Action | Clinical Relevance |

|---|---|---|---|

| Rac-13-HDPA | Docosapentaenoic Acid | Anti-inflammatory, pro-resolving | Inflammatory bowel disease, colitis |

| RvD1 | Docosahexaenoic Acid | Resolves inflammation | Asthma, arthritis |

| MaR1 | Docosapentaenoic Acid | Tissue protection | Cardiovascular diseases |

Propriétés

IUPAC Name |

(7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-7,10,14,16,19-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O3/c1-2-3-4-5-9-12-15-18-21(23)19-16-13-10-7-6-8-11-14-17-20-22(24)25/h3-4,6-7,9,12-13,15-16,18,21,23H,2,5,8,10-11,14,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,12-9-,16-13-,18-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXSGJODUCMLMK-RBIAUOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(CC=CCC=CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\C(C/C=C\C/C=C\CCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.